4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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Overview
Description
4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused pyrrole ring system, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can be achieved through a visible light-promoted diastereoselective [3+2] cycloaddition reaction of 2H-azirines with maleimides in the presence of an organic photocatalyst . This method is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable synthesis are often applied. The use of visible light and organic photocatalysts aligns with these principles, making the process more sustainable and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring .
Scientific Research Applications
4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: A similar compound with a slightly different structure, synthesized using similar methods.
Pyrrole derivatives: Other pyrrole-based compounds with varying substituents and functional groups.
Uniqueness
4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific isopropyl and methyl substituents, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-methyl-3-propan-2-yl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C10H16N2O2/c1-5(2)8-7-6(4-11-8)9(13)12(3)10(7)14/h5-8,11H,4H2,1-3H3 |
InChI Key |
IVJCWCAUOZRDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2C(CN1)C(=O)N(C2=O)C |
Origin of Product |
United States |
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